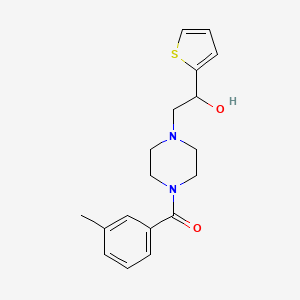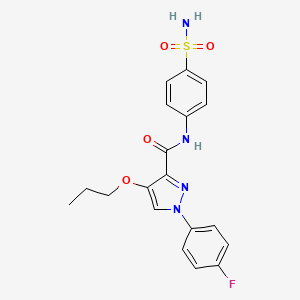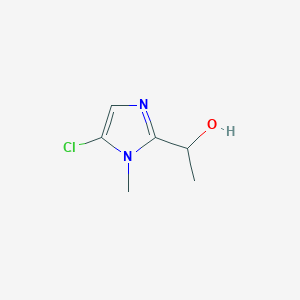
2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the triazole, pyrrole, and chlorophenyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with various acyl chlorides or acetamides in the presence of an organic solvent and a base. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . This suggests that a similar approach could be used for the synthesis of the target compound, with appropriate modifications to incorporate the triazole and pyrrole functionalities.
Molecular Structure Analysis
The molecular structure of related acetamides shows specific orientations and interactions between different rings in the molecules. For example, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and intermolecular interactions are present in the crystal form . These structural details are crucial for understanding the three-dimensional conformation of the target compound and its potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide moiety. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of the compound. Although the papers provided do not detail the reactions of the specific compound , they do highlight the importance of the substituents in determining the chemical behavior of similar molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in these properties . For the target compound, one can infer that its physical and chemical properties would be influenced by the presence of the triazole, pyrrole, and chlorophenyl groups, as well as the difluoromethoxy substituent.
科学的研究の応用
Crystal Structure Analysis
Research has delved into the crystal structures of compounds with similar functional groups, providing a foundation for understanding the molecular geometry, intermolecular interactions, and potential for forming 3-D arrays through hydrogen bonds and π interactions, which are crucial for designing materials with specific properties (Boechat et al., 2011).
Synthesis and Biological Activity
A significant body of work focuses on the synthesis of novel compounds and evaluation of their antimicrobial, antitumor, and anticonvulsant activities. For instance, compounds containing the 1,2,4-triazole ring system have been synthesized for their potential in treating various diseases due to their wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011). Additionally, thiadiazoles have been explored for their antioxidant and antitumor activities, demonstrating the potential of such compounds in developing new therapeutic agents (Hamama et al., 2013).
Anticonvulsant Activity Evaluation
The anticonvulsant activity of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been investigated, showing promising results in animal models of epilepsy. This research suggests the potential for developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).
QSAR Studies and Antibacterial Agents
QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on N-substituted-2-amino-1,3,4-thiadiazoles and other derivatives to evaluate their antibacterial activity. These studies help in understanding the influence of structural and physicochemical parameters on biological activity, guiding the design of more effective antibacterial agents (Desai et al., 2008).
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5O2S/c22-15-5-3-14(4-6-15)19-26-27-21(29(19)28-11-1-2-12-28)32-13-18(30)25-16-7-9-17(10-8-16)31-20(23)24/h1-12,20H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDJFKFFCYKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)



![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)
![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)
